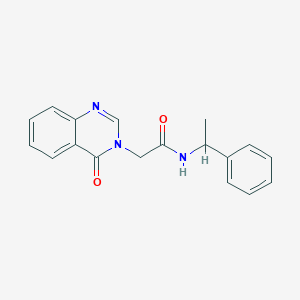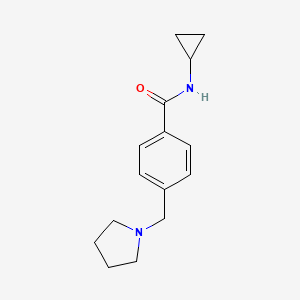
N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide
Übersicht
Beschreibung
N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide, also known as CPTHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based sulfonamide derivatives and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. Additionally, the compound has been shown to activate the Nrf2-ARE pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis in cancer cells by inhibiting MMPs and activating the caspase pathway. N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to protect neurons from oxidative stress and inflammation, which makes it a potential therapeutic agent for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has several advantages for lab experiments, including its stability, solubility, and selectivity. The compound is stable under various conditions and can be easily synthesized and purified. N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide is also highly soluble in aqueous solutions, which makes it suitable for in vitro studies. However, the compound has some limitations, including its potential toxicity and lack of specificity. Further studies are needed to determine the optimal dosage and treatment duration to avoid potential toxicity. Additionally, the compound may have off-target effects, which could limit its specificity for certain diseases.
Zukünftige Richtungen
There are several future directions for N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide research, including its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage, treatment duration, and mode of administration for N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide. Additionally, the compound could be modified to improve its selectivity and reduce potential toxicity. Further studies are also needed to determine the mechanism of action of N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide in different disease models and to identify potential biomarkers for its efficacy. Overall, N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has shown promising results in preclinical studies and could be a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, demonstrating its efficacy in inhibiting cancer cell growth, reducing inflammation, and protecting neurons from damage.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-12-6-1-8-7-10(4-5-11(8)13-12)18(16,17)14-9-2-3-9/h4-5,7,9,14H,1-3,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQNWJCCCDHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)
![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)





![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)


![N-[5-(1-pyrrolidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4440510.png)
![4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4440512.png)
